Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)-

説明

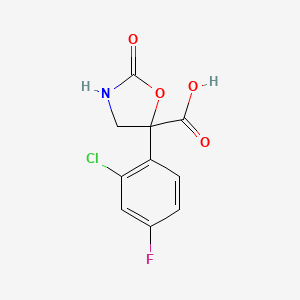

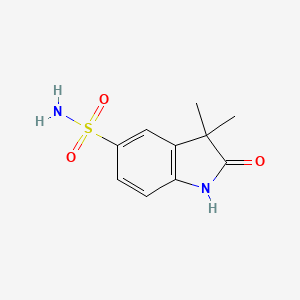

Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- is a chemical compound with the molecular formula C~8~H~9~BrO and a molecular weight of 201.060 g/mol . It is also known by other names, including 4-Bromo-α-methylbenzyl alcohol , p-Bromo-α-methylbenzyl alcohol , and 4-Bromophenylmethylcarbinol .

Molecular Structure Analysis

The molecular structure of Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- consists of a benzene ring with a bromine substituent at the para position and an alpha-(difluoromethyl) group. The stereochemistry is specified as (alphaR)- .

Physical And Chemical Properties Analysis

科学的研究の応用

Total Synthesis of Biologically Active Compounds

A study by Akbaba et al. (2010) discusses the total synthesis of a natural product starting from a related compound, highlighting the relevance of such synthetic pathways in accessing biologically active compounds for further pharmacological studies. This underscores the importance of synthetic strategies involving brominated compounds in drug discovery and natural product synthesis (Akbaba et al., 2010).

Reagent Use in Organic Synthesis

The work by Melean and Seeberger (2003) on p-Iodobenzyl Bromide, a reagent used for its stability and protective capabilities in organic synthesis, exemplifies the utility of brominated compounds in facilitating complex synthetic routes. Such reagents play a critical role in the development of new materials and chemicals, including pharmaceuticals and polymers (Melean & Seeberger, 2003).

Synthesis and Modification of α-Substituted Compounds

Buckley and Mckervey's research (1985) into the reactions of α-diazo ketones with selenium-based reagents to synthesize α-substituted unsaturated ketones showcases the versatility of such reactions in modifying organic molecules for various applications, including the development of new drugs and materials (Buckley & Mckervey, 1985).

Antimalarial Activity of Synthetic Compounds

Rice's investigation (1976) into the synthesis and phototoxicity of benzo(h)quinoline-4-methanols for antimalarial activity illustrates the potential of brominated organic compounds in medicinal chemistry, specifically in the search for new treatments for infectious diseases (Rice, 1976).

High Pressure vs. Thermal Activation in Organic Reactions

The study by Rulev et al. (1998) on the conjugate addition of amines under different conditions highlights the importance of understanding reaction mechanisms for the design of efficient synthetic processes, which is crucial in the large-scale production of chemicals and pharmaceuticals (Rulev et al., 1998).

Safety And Hazards

特性

IUPAC Name |

(1R)-1-(4-bromophenyl)-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACLWDXHRYFAPX-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)F)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(F)F)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2974162.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 3-bromo-1H-indole-2-carboxylate](/img/structure/B2974164.png)

![N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2974165.png)

![7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974166.png)

![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2974169.png)

![N-[1-(4-chlorophenyl)vinyl]-N-(3-pyridylmethyl)amine hydroiodide](/img/structure/B2974171.png)

![2-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2974178.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)